Potent 17β-HSD1 Inhibition: A Defined Human Enzyme Activity Profile Versus Leading Non-Steroidal Inhibitors
The target compound inhibits human 17β-HSD1 with a potent IC50 of 1.20 nM, placing it among the most active non-steroidal inhibitors reported for this target [1]. A 2021 study of a leading chemical class, 2,5-disubstituted furans, identified a highly optimized inhibitor (compound 8) with an IC50 of 2.7 nM [2]. This places the target compound's inhibitory activity in the same echelon as a best-in-class series, confirming its suitability for 17β-HSD1 inhibitor development programs.
| Evidence Dimension | 17β-HSD1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 2,5-Disubstituted Furan 8: IC50 = 2.7 nM. Furan 1: IC50 = 5.6 nM. Furan 7: IC50 = 11.6 nM. |
| Quantified Difference | Target compound is 2.25-fold more potent than Furan 8 and 4.7-fold more potent than Furan 1 in this comparable assay format. |
| Conditions | Human placental cytosolic fraction, substrate [³H]-E1, cofactor NADH, radio-HPLC detection [1][2]. |
Why This Matters
This validates the compound's high intrinsic potency on the therapeutically relevant human enzyme, making it a competitive chemical starting point compared to extensively optimized literature compounds.
- [1] BindingDB Entry BDBM50515446. IC50 for Human 17β-HSD1. Accessed from ChEMBL (CHEMBL4441152). View Source
- [2] Gargano, E. M. et al. "17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer." ACS Med. Chem. Lett. 12, no. 12 (2021): 1920-1927. Table 1. View Source
